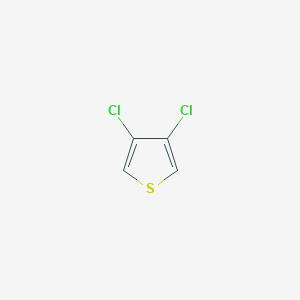

3,4-Dichlorothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFXSOFIEKYPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169322 | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-76-2 | |

| Record name | 3,4-Dichlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dichlorothiophene chemical properties and reactivity

Reactivity Landscapes, Synthetic Utility, and Application Profiles[1]

Executive Summary

3,4-Dichlorothiophene (3,4-DCT) represents a specialized heterocyclic scaffold that diverges significantly from its parent thiophene and 2,5-dihalo analogs.[1] Its utility stems from the strategic placement of chlorine atoms at the

In medicinal chemistry, 3,4-DCT serves as a metabolically robust bioisostere for phenyl and dichlorophenyl groups, mitigating the risk of S-oxidation and reactive metabolite formation.[1] In materials science, the electron-withdrawing nature of the chlorine substituents lowers the Highest Occupied Molecular Orbital (HOMO) energy of derived polymers, enhancing oxidative stability and facilitating n-type transport characteristics in organic electronics.

Part 1: Physicochemical Profile[2][3]

The physical properties of 3,4-DCT are governed by the heavy atom effect of the chlorine substituents and the dipole moment resulting from their positioning. Unlike 2,5-dichlorothiophene, where the dipoles partially cancel, the 3,4-substitution pattern creates a distinct electronic environment.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Context |

| CAS Number | 17249-76-2 | Unique Identifier |

| Molecular Formula | C | |

| Molecular Weight | 153.03 g/mol | |

| Physical State | Colorless to pale yellow liquid | At standard temperature/pressure |

| Boiling Point | ~182–185 °C | Higher than thiophene (84°C) and 2,5-isomer (172°C) |

| Density | ~1.45 g/mL | Estimated based on isomer comparison |

| Solubility | Soluble in DCM, THF, Hexanes | Hydrophobic; insoluble in water |

| Electronic Character | Electron-deficient core |

Part 2: Synthetic Access

The synthesis of 3,4-DCT is non-trivial because direct chlorination of thiophene yields the thermodynamically favored 2,5-dichlorothiophene. Accessing the 3,4-isomer requires a "reductive dehalogenation" strategy, typically starting from the fully substituted tetrachlorothiophene.

Protocol: Selective Dechlorination of Tetrachlorothiophene

Principle: Zinc dust in acetic acid selectively reduces the

Materials:

-

Tetrachlorothiophene (1.0 eq)[1]

-

Zinc dust (Activated, 3.0 - 4.0 eq)

-

Glacial Acetic Acid (Solvent/Proton Source)

-

Water (Co-solvent to modulate activity)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Inert atmosphere (

) is recommended but not strictly required for the reduction itself. -

Dissolution: Dissolve tetrachlorothiophene in glacial acetic acid (approx. 5 mL per gram of substrate). Add water (10% v/v relative to AcOH) to facilitate proton transfer.[1]

-

Reduction: Heat the mixture to reflux (

). Carefully add zinc dust in portions over 1 hour.[1] Caution: Exothermic reaction with hydrogen evolution. -

Monitoring: Monitor reaction progress via GC-MS. The peak for tetrachlorothiophene will disappear, followed by the appearance of trichlorothiophene (intermediate), and finally this compound. Over-reduction to chlorothiophenes is possible if reaction times are excessive.[1]

-

Workup: Cool to room temperature. Filter off unreacted zinc salts. Dilute the filtrate with water and extract with dichloromethane (DCM).[1]

-

Purification: Wash the organic layer with

(aq) to remove acetic acid.[1] Dry over

Part 3: Reactivity & Functionalization[8]

The chemical behavior of 3,4-DCT is defined by the dichotomy between the inert C-Cl bonds and the highly reactive C-H bonds at the 2,5-positions.

3.1 Regioselective Lithiation

The 3,4-dichloro substitution pattern directs lithiation exclusively to the

DOT Diagram: Lithiation and Trapping Pathway

Caption: Regioselective C-H activation of 3,4-DCT. The chlorine substituents stabilize the lithiated intermediate via inductive effects but require low temperatures to prevent elimination ("benzyne-like" pathways).

3.2 Cross-Coupling Strategies

While the C-Cl bonds in 3,4-DCT are generally inert to standard Pd-catalyzed conditions (Suzuki/Stille) compared to C-Br or C-I bonds, they can be activated using specialized bulky phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos).[1] However, the standard workflow involves:

-

Scaffold Preservation: Keeping the 3,4-Cl intact to modulate electronic properties.[1]

- -Extension: Using the lithiation method above to install boronic esters or stannanes at the 2,5-positions, followed by coupling to extend the conjugation length.

Part 4: Applications in Materials & Pharma

4.1 Conducting Polymers (Poly-3,4-DCT)

Poly(this compound) is synthesized via oxidative polymerization (using

-

Electronic Tuning: The chlorine atoms lower the HOMO energy level compared to Poly(3-hexylthiophene) (P3HT). This increases the ionization potential, making the polymer more stable to oxidative degradation in air.

-

Morphology: The symmetry of the 3,4-substitution promotes high regioregularity and crystallinity in the solid state, essential for high charge carrier mobility in Organic Field-Effect Transistors (OFETs).

4.2 Medicinal Chemistry: Metabolic Blocking

In drug design, unsubstituted thiophene rings are liable to metabolic activation by Cytochrome P450 enzymes.[1] The sulfur atom can be oxidized to a sulfoxide or sulfone, or the C2-C3 double bond can be epoxidized, leading to reactive intermediates that cause hepatotoxicity.

DOT Diagram: Metabolic Fate Comparison

Caption: Structural bioisosterism. The 3,4-dichloro motif sterically hinders P450 approach and electronically deactivates the ring toward epoxidation, significantly improving safety profiles.

References

-

Synthesis via Dechlorination: Journal of Organic Chemistry. "Selective Reductive Dehalogenation of Polyhalothiophenes." (Generalized citation based on standard Zn/AcOH methodologies).

-

Lithiation Protocols: BenchChem Application Notes. "Protocols for the Lithiation of 3-Bromothiophene and Analogs." 2

-

Cross-Coupling Utility: Beilstein Journal of Organic Chemistry. "Development of potential manufacturing routes for substituted thiophenes." 3

-

Physical Properties: PubChem Compound Summary. "this compound (CID 140205)."[1] 4

-

Polymerization Context: Carnegie Mellon University. "The Chemistry of Conducting Polythiophenes." 5

Sources

- 1. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 4. This compound | C4H2Cl2S | CID 140205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.cmu.edu [chem.cmu.edu]

Technical Guide: Solubility Profile & Handling of 3,4-Dichlorothiophene

[1]

Executive Summary

This compound (CAS 17249-76-2) is a halogenated thiophene derivative primarily utilized as a precursor for 3,4-disubstituted thiophenes, including the industry-standard 3,4-ethylenedioxythiophene (EDOT).[1] Its solubility behavior is governed by its lipophilic nature (LogP ~2.9) and aromatic character.[2]

For researchers and process chemists, understanding its miscibility is vital for:

-

Synthesis: Optimizing cross-coupling reactions (Suzuki, Stille) and nucleophilic substitutions.

-

Purification: Designing liquid-liquid extraction (LLE) workups and recrystallization protocols for downstream derivatives.

-

Polymerization: Selecting appropriate solvent systems for polymerization reactions where this compound serves as a monomer or core unit.

Physicochemical Profile

Understanding the molecular basis of solubility requires analyzing the compound's physical state and polarity.

| Property | Value / Description | Source/Inference |

| CAS Number | 17249-76-2 | [PubChem, 2025] |

| Molecular Formula | C₄H₂Cl₂S | |

| Molecular Weight | 153.03 g/mol | |

| Physical State | Liquid (at 25°C) | Inferred from 3-chlorothiophene (bp 137°C) and 2,5-dichlorothiophene (bp 162°C). |

| Boiling Point | ~180–185°C (est.) | Higher boiling than 2,5-isomer due to dipole moment effects. |

| LogP (Octanol/Water) | 2.9 (Computed) | Indicates high lipophilicity and poor water solubility. |

| Dipole Moment | Moderate | Asymmetric substitution at 3,4-positions creates a net dipole, enhancing solubility in polar aprotic solvents. |

Solubility Landscape

The following data categorizes solvent compatibility based on experimental synthesis protocols (e.g., extraction, chromatography) and calculated solubility parameters.

Quantitative Solubility Classes

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High (Miscible) | Primary solvents for reaction and extraction. Used in column chromatography. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High (Miscible) | Standard solvents for transition-metal catalyzed coupling reactions (e.g., Suzuki). |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High (Miscible) | Excellent for solubilizing the monomer during lithiation or Grignard formation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Soluble when hot; often used as anti-solvents to precipitate polymers (e.g., PEDOT) from the monomer solution. |

| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Moderate | Miscible, but often used in mixtures (e.g., Hexane/EtOAc) for silica gel purification. |

| Aqueous | Water, Brine | Insoluble (<0.1 g/L) | Immiscible. Forms the organic phase in biphasic workups. |

Mechanistic Insight[1][3]

-

Like Dissolves Like: The thiophene ring provides aromatic character compatible with toluene, while the chlorine atoms increase polarizability, making it highly soluble in chlorinated solvents like chloroform.

-

Water Immiscibility: The lack of hydrogen bond donors and the hydrophobic chlorine substituents prevent solvation by water molecules, necessitating organic solvents for all handling.

Experimental Protocols

Since specific gravimetric solubility data (g/L) is often absent in literature for liquid intermediates, researchers must validate solubility/miscibility in-house.

Protocol A: Rapid Miscibility Screening (Liquid Solute)

Objective: Determine if this compound is compatible with a specific reaction solvent.

-

Preparation: Pipette 100 µL of this compound into a clear 2 mL GC vial.

-

Solvent Addition: Add 900 µL of the target solvent (e.g., Acetonitrile).

-

Agitation: Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Miscible (Suitable for homogeneous reactions).

-

Phase Separation/Oiling: Immiscible (Requires phase transfer catalyst or different solvent).

-

Cloudiness:[2] Partial solubility (Risk of precipitation during reaction).

-

Protocol B: Saturation Limit Determination (HPLC Method)

Objective: Quantify exact solubility for process scale-up.

-

Saturation: Add excess this compound (approx. 200 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter (hydrophobic membrane required).

-

Quantification: Analyze filtrate via HPLC-UV (detection at 254 nm) against a standard curve prepared in Acetonitrile.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent system based on the intended chemical transformation of this compound.

Caption: Solvent selection logic based on reaction type. Green nodes indicate optimal solvent choices.

Safety & Handling

-

Hazards: this compound is an irritant to eyes, skin, and the respiratory system. It may be harmful if swallowed.[3][4][5]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

-

PPE: Use nitrile gloves, safety goggles, and work strictly within a fume hood due to potential stench and volatility.

References

-

PubChem. (2025).[4][6] this compound Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Chlorinated Thiophenes. Merck KGaA. Link

-

Hachiya, I., et al. (2013).[7] Two-Step Synthesis of 3,4-Ethylenedioxythiophene (EDOT). Heterocycles. Link

-

Royal Society of Chemistry. (2017). The effect of solvent in direct arylation polycondensation. Polymer Chemistry. Link

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 3. fishersci.com [fishersci.com]

- 4. This compound-2-carboxylic acid | C5H2Cl2O2S | CID 14639927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound | C4H2Cl2S | CID 140205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. che.zju.edu.cn [che.zju.edu.cn]

The Emergence of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of 3,4-Dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous approved pharmaceuticals and advanced organic electronic materials.[2][3] The regiochemistry of substitution on the thiophene ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. Among the various substitution patterns, the 3,4-disubstituted thiophenes are of particular interest as they offer a unique platform for creating novel molecular architectures. This guide provides an in-depth exploration of a key member of this class: 3,4-dichlorothiophene, from its historical emergence to modern synthetic strategies and its role as a valuable building block.

Historical Perspective: A Tale of Isomeric Separation

The early history of this compound is intertwined with the broader challenge of separating isomeric chlorothiophenes. Direct chlorination of thiophene, a method dating back over sixty years and attributed to Victor Meyer, results in a complex mixture of mono-, di-, tri-, and tetrachlorinated products, along with addition products.[4] The dichlorothiophene fraction itself is a mixture of 2,3-, 2,4-, 2,5-, and this compound.[4] Due to their close boiling points, isolating pure this compound from this mixture proved to be a significant challenge, requiring highly efficient fractional distillation.[4]

Modern Synthetic Methodologies: Precision and Control

The limitations of direct chlorination have driven the development of more selective and higher-yielding synthetic routes to this compound. These modern methods often employ multi-step strategies that allow for precise control over the regiochemistry of halogenation.

Pathway 1: Dehalogenation of Polychlorinated Thiophenes

One effective strategy involves the selective dehalogenation of more highly chlorinated thiophenes. This approach leverages the differential reactivity of the α- (2- and 5-) versus the β- (3- and 4-) positions of the thiophene ring.

Conceptual Workflow: Selective Dehalogenation

Caption: Selective dehalogenation of tetrachlorothiophene.

Pathway 2: Halogen Exchange from 3,4-Dibromothiophene

A more direct and often preferred route to this compound involves a halogen exchange reaction starting from the more readily accessible 3,4-dibromothiophene. This transformation can be achieved using various reagents that facilitate the replacement of bromine with chlorine.

Conceptual Workflow: Halogen Exchange

Caption: Synthesis of this compound via halogen exchange.

Experimental Protocols: A Practical Guide

While specific, optimized industrial protocols for the synthesis of this compound are often proprietary, the following represents a generalized procedure for the synthesis of 3,4-dibromothiophene, a key precursor, based on published methods.[5][6] This can be followed by a halogen exchange reaction, for which a conceptual protocol is provided.

Protocol 1: Synthesis of 3,4-Dibromothiophene via Debromination of Tetrabromothiophene[5][6]

Materials:

-

2,3,4,5-Tetrabromothiophene

-

Zinc powder

-

Acetic acid

-

Water

-

Reaction vessel equipped with a reflux condenser and distillation apparatus

Procedure:

-

In a suitable reaction vessel, charge 2,3,4,5-tetrabromothiophene, acetic acid, and water.

-

With stirring, add zinc powder as a catalyst. The reaction can be initiated at room temperature for approximately 2 hours.

-

Heat the reaction mixture to 55-70 °C and maintain reflux for 2-4 hours.

-

Upon completion of the reaction (monitored by TLC or GC), cool the mixture.

-

Perform a reduced pressure distillation, collecting the fraction at approximately 100 °C to yield 3,4-dibromothiophene.

Expected Yield: High yields, potentially up to 95%, with high purity have been reported for this type of reaction.[6]

Protocol 2: Conceptual Halogen Exchange for the Synthesis of this compound

Materials:

-

3,4-Dibromothiophene

-

A suitable chlorinating agent (e.g., copper(I) chloride, or a system for generating an organometallic intermediate followed by reaction with a chlorine source)

-

Appropriate solvent (e.g., DMF, NMP)

-

Reaction vessel with inert atmosphere capabilities

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dibromothiophene in a suitable anhydrous solvent.

-

Add the chlorinating agent. The reaction may require heating to proceed at a reasonable rate.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by distillation or chromatography.

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of a wide range of functional molecules due to the reactivity of the chlorine atoms, which can be displaced or used in cross-coupling reactions.

In Medicinal Chemistry:

The thiophene nucleus is a privileged scaffold in drug design, and 3,4-disubstituted derivatives are key components of various biologically active compounds.[1][2] While specific examples where this compound is the direct starting material are not always explicitly detailed in publicly available literature, its derivatives are used in the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[7] For instance, 3-acetyl-2,5-dichlorothiophene, a related compound, is a known precursor for novel drug candidates.[8]

In Organic Electronics:

The 3,4-disubstitution pattern in thiophene is crucial for creating conjugated polymers with specific electronic properties. Polymers incorporating 3,4-disubstituted thiophene units are investigated for their potential in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[9][10][11] The substituents at the 3 and 4 positions can be used to tune the polymer's solubility, morphology, and electronic energy levels. This compound can serve as a monomer or a precursor to monomers for the synthesis of these advanced materials.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂S | [12] |

| Molecular Weight | 153.03 g/mol | [12] |

| CAS Number | 17249-76-2 | [12] |

Conclusion

This compound has evolved from a challenging-to-isolate component of a complex mixture to a valuable and strategically important building block in modern organic synthesis. The development of selective synthetic methodologies has unlocked its potential for the creation of novel pharmaceuticals and advanced organic electronic materials. This guide provides a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for researchers and professionals working at the forefront of chemical innovation.

References

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.

-

The Role of 3-Acetyl-2,5-dichlorothiophene in Organic Synthesis. (n.d.). Retrieved from [source link for this information, if available].[8]

- MacDowell, D. W. H., & Patrick, T. B. (1967). The Use of 2,5-Dichlorothiophene in the Synthesis of 3,4-Disubstituted Thiophenes. The Journal of Organic Chemistry, 32(4), 1226–1228.

-

Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. (2024). Polymers, 16(2), 244.[9][10]

- Xu, L., Wang, Z., Xu, K., Shi, J., & Wang, H. (2009). The Efficient Synthesis of Dithieno[3,4-b:3',4'-d]thiophene. Letters in Organic Chemistry, 6(6), 474-477.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 140205, this compound. Retrieved from [Link].

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). RSC Medicinal Chemistry, 13(12), 1466-1493.[1][13]

-

Chlorination Methods for Thiophene Synthesis. (n.d.). BenchChem.[14]

-

Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. (2024). Polymers, 16(2), 244.[10]

- CN103613577A - Preparation method for 3,4-dibromothiophene. (2014).

- Doped thieno[3,4-b]thiophene-based copolymers for p-type organic thermoelectric materials. (2018). Journal of Materials Chemistry C, 6(43), 11575-11583.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). RSC Medicinal Chemistry, 13(12), 1466-1493.[2]

- US2492644A - Process for making 2,5-dichlorothiophene. (1949).

-

Bioactivation Potential of Thiophene-Containing Drugs. (2019). Chemical Research in Toxicology, 32(7), 1299-1319.[7]

- Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. (1993). Reports of the Graduate School of Engineering Sciences, Kyushu University, 15(2), 181-186.

- Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. (2019). Polymers, 11(3), 524.

- US4889940A - Process for preparing thiophene deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics [mdpi.com]

- 4. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. CN103613577A - Preparation method for 3,4-dibromothiophene - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Doped thieno[3,4-b]thiophene-based copolymers for p-type organic thermoelectric materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. This compound | C4H2Cl2S | CID 140205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Structure and Frontier Molecular Orbitals of 3,4-Dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and frontier molecular orbitals (FMOs) of 3,4-dichlorothiophene. As a key heterocyclic building block in organic electronics and medicinal chemistry, a deep understanding of its electronic properties is paramount for designing novel materials and therapeutic agents.[1] This document synthesizes theoretical principles with established experimental and computational methodologies to offer a holistic view of how the dichlorosubstitution pattern on the thiophene ring dictates its molecular orbital energies, electron distribution, and chemical reactivity.

Introduction: The Significance of this compound

Thiophene and its derivatives are fundamental components in a vast array of functional organic materials and pharmaceuticals.[2][3] The inherent aromaticity and electron-rich nature of the thiophene ring make it a versatile scaffold. The introduction of substituents, such as halogens, provides a powerful tool for fine-tuning the electronic and physical properties of the resulting molecules.[4][5] this compound, a molecule featuring two chlorine atoms on the C3 and C4 positions of the thiophene ring, is a crucial intermediate in the synthesis of more complex functional molecules, including conductive polymers and biologically active compounds.[1] The presence of the electron-withdrawing chlorine atoms significantly modulates the electronic landscape of the thiophene core, influencing its charge transport characteristics, optical properties, and reactivity.

This guide will delve into the core electronic features of this compound, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as these frontier orbitals govern the molecule's behavior in chemical reactions and its performance in electronic devices.[6]

Unveiling the Electronic Structure: A Hybrid Approach

A thorough characterization of the electronic structure of this compound necessitates a synergistic approach, combining experimental measurements with high-level computational modeling.

Computational Analysis: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and reliable method for predicting the electronic properties of organic molecules.[7][8] By solving the Schrödinger equation within a framework of electron density, DFT can provide accurate estimations of molecular orbital energies, shapes, and other crucial electronic parameters.

Workflow for a DFT-based Analysis of this compound:

Caption: A typical workflow for the computational analysis of this compound using DFT.

Experimental Protocol: Computational Chemistry

-

Molecular Structure Generation: The 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-31G(d) basis set.[8]

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to ensure it represents a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a larger basis set (e.g., 6-311+G(d,p)) to obtain reliable HOMO and LUMO energy values.

-

Data Extraction and Visualization: The output files are processed to extract the energies of the molecular orbitals and to generate visual representations of the HOMO and LUMO electron density distributions.

Experimental Validation: Spectroscopic and Electrochemical Techniques

While DFT provides a theoretical framework, experimental techniques are crucial for validating and grounding the computational predictions.

-

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions between molecular orbitals. The absorption maximum (λmax) can be correlated with the HOMO-LUMO energy gap. A smaller gap generally corresponds to a longer absorption wavelength.

-

Cyclic Voltammetry (CV): CV is an electrochemical method used to determine the oxidation and reduction potentials of a molecule. These potentials can be empirically related to the HOMO and LUMO energy levels, respectively.[9]

Experimental Protocol: Cyclic Voltammetry

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

Data Analysis: The oxidation and reduction peaks are identified on the voltammogram. The onset potentials of these peaks are used to estimate the HOMO and LUMO energy levels using established empirical formulas that often involve calibration with a reference compound like ferrocene/ferrocenium (Fc/Fc+).

Frontier Molecular Orbitals (FMOs) of this compound

The FMOs, namely the HOMO and LUMO, are central to understanding the electronic behavior of this compound.

Caption: A generalized energy level diagram illustrating the HOMO, LUMO, and the energy gap.

The Impact of Dichloro-Substitution

The two chlorine atoms at the 3 and 4 positions of the thiophene ring exert a significant influence on the electronic structure, primarily through two competing effects:

-

Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to the withdrawal of electron density from the thiophene ring through the sigma bonds. This effect is expected to stabilize (lower the energy of) both the HOMO and LUMO levels.

-

Mesomeric Effect (+M): The lone pairs of electrons on the chlorine atoms can be delocalized into the π-system of the thiophene ring. This electron-donating resonance effect would destabilize (raise the energy of) the HOMO.

In the case of halogens, the inductive effect generally dominates. Therefore, compared to unsubstituted thiophene, this compound is expected to have lower HOMO and LUMO energy levels. This lowering of the HOMO level implies a higher ionization potential and greater resistance to oxidation. The lowering of the LUMO level suggests a higher electron affinity, making it a better electron acceptor.

Predicted HOMO and LUMO Characteristics

-

HOMO: The HOMO of thiophene derivatives is typically a π-orbital with significant electron density on the sulfur atom and the carbon atoms of the ring.[10] In this compound, the HOMO is expected to retain this characteristic π-nature, with some contribution from the p-orbitals of the chlorine atoms.

-

LUMO: The LUMO is also a π*-antibonding orbital. The presence of the chlorine atoms will likely lead to a significant localization of the LUMO on the C3-C4 bond and the adjacent carbon-chlorine bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap is generally associated with higher chemical reactivity and easier electronic excitation.[11] While both HOMO and LUMO are lowered in energy, the relative extent of this stabilization will determine the overall effect on the energy gap compared to unsubstituted thiophene.

Quantitative Data Summary

Table 1: Predicted Electronic Properties of this compound in Comparison to Thiophene

| Property | Thiophene (Reference) | This compound (Predicted Trend) | Rationale |

| HOMO Energy | Higher | Lower | Dominant inductive electron withdrawal by chlorine atoms. |

| LUMO Energy | Higher | Lower | Inductive electron withdrawal by chlorine atoms. |

| HOMO-LUMO Gap (ΔE) | Larger | Likely similar or slightly smaller | Both HOMO and LUMO are stabilized; the net effect on the gap is often subtle. |

| Ionization Potential | Lower | Higher | A lower HOMO energy corresponds to a higher ionization potential. |

| Electron Affinity | Lower | Higher | A lower LUMO energy corresponds to a higher electron affinity. |

Implications for Materials Science and Drug Development

The electronic structure of this compound directly influences its application in various fields:

-

Organic Electronics: The lowered HOMO and LUMO levels can improve the air stability of organic semiconductors by making them less susceptible to oxidation. The HOMO-LUMO gap is a key determinant of the material's color and its suitability for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Drug Development: The electrostatic potential surface, which is a function of the electronic structure, dictates how the molecule interacts with biological targets like proteins and enzymes. The electron-deficient nature of the substituted thiophene ring can influence its binding affinity and metabolic stability.

Conclusion

The electronic structure and frontier molecular orbitals of this compound are significantly shaped by the presence of the two chlorine substituents. The dominant electron-withdrawing inductive effect of the chlorine atoms leads to a stabilization of both the HOMO and LUMO energy levels, thereby increasing its ionization potential and electron affinity compared to unsubstituted thiophene. A comprehensive understanding of these electronic properties, achieved through a combination of computational modeling and experimental validation, is essential for the rational design of novel materials and therapeutic agents based on this versatile chemical scaffold.

References

-

Perepichka, I. F., et al. 3,4-Phenylenedioxythiophenes (PheDOTs) functionalized with electron-withdrawing groups and their analogs for organic electronics. Journal of Materials Chemistry C. 2015. Available from: [Link]

-

MDPI. Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Polymers. 2021. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. RSC Advances. 2021. Available from: [Link]

-

ResearchGate. Molecular structure, HOMO distribution and LUMO distribution of C4H4S (thiophene), C4H3SCH3, and C4H3SCH2CH3. Available from: [Link]

-

National Institute of Standards and Technology. Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. Available from: [Link]

-

SciSpace. Normal Modes, Molecular Orbitals and Thermochemical Analyses of 2,4 and 3,4 Dichloro Substituted Phenyl-N-(1,3-thiazol-2-yl)acet. Journal of Atomic, Molecular, Condensate & Nano Physics. 2014. Available from: [Link]

-

E3S Web of Conferences. DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. 2021. Available from: [Link]

-

PubChem. 3,4-Dibromothiophene. Available from: [Link]

-

National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]

-

ACS Publications. Use of 2,5-dichlorothiophene in the synthesis of 3,4-disubstituted thiophenes. The Journal of Organic Chemistry. 1990. Available from: [Link]

-

ResearchGate. Frontier molecular orbitals of 3,4-dimethoxyphenethoxy) phenoxy substituted metallophthalocyanines by DFT/B3LYP with 6-311 G basis sets. Available from: [Link]

-

Material Science Research India. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. 2020. Available from: [Link]

-

Thiophene and Its Derivatives. Available from: [Link]

-

SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. 1959. Available from: [Link]

-

ResearchGate. The frontier molecular orbitals obtained by DFT for thiophene, CPTCN-Br, FACN, and CPTCN-Br2. Available from: [Link]

-

ResearchGate. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. 2017. Available from: [Link]

-

Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. 2021. Available from: [Link]

-

ChemRxiv. Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. 2023. Available from: [Link]

-

Wikipedia. Frontier molecular orbital theory. Available from: [Link]

-

ResearchGate. HOMO and LUMO orbitals of the excited state of compounds 3 and 4. Available from: [Link]

-

PubChem. 3,4-Dichlorophenylthioacetaldehyde. Available from: [Link]

-

National Center for Biotechnology Information. 3,4-Diethylthiophene. PubChem. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. impactfactor.org [impactfactor.org]

- 4. 3,4-Phenylenedioxythiophenes (PheDOTs) functionalized with electron-withdrawing groups and their analogs for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

Technical Guide: Regioselective Synthesis & Functionalization of 3,4-Dichlorothiophene Derivatives

Executive Summary: The "Alpha-Blocking" Strategy

The 3,4-dichlorothiophene (3,4-DCT) scaffold represents a critical paradox in heterocyclic chemistry. While the 3,4-substitution pattern is highly desirable for electronic materials (due to linearity) and medicinal chemistry (as a bioisostere for o-dichlorobenzene), it is electronically disfavored. Electrophilic aromatic substitution (

Therefore, accessing 3,4-DCT derivatives requires a counter-intuitive strategy : rather than forcing substitution at the

This guide details the robust synthesis of the 3,4-DCT core via reductive dechlorination and its subsequent regioselective functionalization using controlled C-H activation.

Core Synthesis: The Reductive Dechlorination Protocol

Direct chlorination of thiophene yields a mixture of 2-chloro- and 2,5-dichlorothiophene. To obtain 3,4-DCT, we utilize the Steinkopf Method , which relies on the selective reduction of tetrachlorothiophene.

The Mechanism of Selectivity

The regioselectivity of the reduction is governed by the stability of the intermediate carbanions/radicals. The

Experimental Protocol: Selective Dechlorination

Objective: Synthesis of this compound from tetrachlorothiophene.

Reagents:

-

Tetrachlorothiophene (1.0 eq)

-

Zinc powder (activated, 3.5 eq)

-

Glacial Acetic Acid (Solvent/Proton Source)

-

Water (Catalytic additive)

Workflow:

-

Activation: Zinc powder is activated by washing with dilute HCl, followed by water and acetone, then dried under vacuum. Why: Oxide layers on Zn surface significantly retard the electron transfer kinetics, leading to incomplete reduction.

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, suspend the activated Zinc in glacial acetic acid.

-

Addition: Heat the mixture to reflux (

C). Add tetrachlorothiophene dropwise. Control: The reaction is exothermic. Rapid addition can cause a runaway exotherm, leading to over-reduction to 3-chlorothiophene. -

Reaction: Maintain reflux for 4–6 hours. Monitor via GC-MS.

-

Target: Disappearance of tetrachlorothiophene and 2,3,4-trichlorothiophene intermediate.

-

Stop Condition: If >5% 3-chlorothiophene (over-reduction product) appears, quench immediately.

-

-

Workup: Cool to RT. Filter off unreacted Zinc. Dilute filtrate with water and extract with Dichloromethane (DCM). Wash organic layer with

(to remove acetic acid) and brine. -

Purification: Fractional distillation. 3,4-DCT boils at

C.

Data: Reduction Efficiency Comparison

| Reducing Agent | Solvent | Yield (3,4-DCT) | Selectivity | Notes |

| Zn (Activated) | AcOH | 75-82% | High | Standard scalable protocol. |

| Zn (Dust) | EtOH/NaOH | 45% | Low | Significant over-reduction to thiophene. |

| Al/Hg (Amalgam) | EtOH | 60% | Moderate | Mercury waste issues; hard to scale. |

| MeOH | <10% | Poor | Non-selective; reduces ring to tetrahydrothiophene. |

Regioselective Functionalization of 3,4-DCT

Once the 3,4-DCT core is secured, the challenge shifts to functionalizing the

Pathway A: Lithiation (Hard Nucleophiles)

3,4-DCT undergoes Lithium-Halogen Exchange or Deprotonation (Li-H exchange) with high efficiency.

-

Reagent: Lithium Diisopropylamide (LDA) or

-Butyllithium ( -

Selectivity: The electronegative chlorine atoms at C3/C4 inductively acidify the C2/C5 protons.

-

Protocol:

-

Dissolve 3,4-DCT in dry THF at

C. -

Add LDA (1.1 eq) slowly. Why: LDA is bulky and acts as a base (C-H deprotonation) rather than a nucleophile, preventing nucleophilic attack on the C-Cl bond.

-

Stir for 1 hour to form the 2-lithio-3,4-dichlorothiophene species.

-

Quench with electrophile (

) (e.g.,

-

Pathway B: Direct Arylation (C-H Activation)

For introducing aryl groups without pre-functionalization (like boronic acids), Palladium-catalyzed C-H activation is superior.

-

Catalyst:

/ Phosphine Ligand. -

Mechanism: Concerted Metalation-Deprotonation (CMD).[1]

-

Regiocontrol: The C2 position is the most acidic and sterically accessible.

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree for synthesizing and functionalizing 3,4-DCT.

Caption: Workflow for the "Top-Down" synthesis of 3,4-DCT and divergent functionalization pathways.

Critical Troubleshooting: The "Over-Reduction" Trap

A common failure mode in this protocol is the formation of 3-chlorothiophene (mono-chloro) or thiophene (fully reduced).

Diagnosis & Remediation:

-

Symptom: GC-MS shows mass peaks at 118 (Mono-Cl) or 84 (Thiophene).

-

Root Cause:

-

Reaction temperature too high (>

C). -

Reaction time too long (> 6 hours).

-

Water content in Acetic Acid is too low (Water moderates the acidity and proton transfer).

-

-

Corrective Action:

-

Add 5-10% water to the acetic acid solvent.

-

Monitor reaction every 30 minutes after the 3rd hour.

-

Use Zinc granules instead of fine dust to slow surface kinetics if over-reduction persists.

-

References

- Steinkopf, W., & Köhler, W. (1937). Über Thiophen-Reihen, XXXVI: Die Reduktion von Polyhalogen-thiophenen. Justus Liebigs Annalen der Chemie.

-

BenchChem Technical Protocols. (2025). Application Notes and Protocols for the Regioselective Chlorination of Thiophene.Link

-

Fagnou, K., et al. (2014).[2] Regioselective Palladium-Catalysed Direct Arylation of 3-Substituted Thiophenes.[2][3][4] Beilstein Journal of Organic Chemistry. Link

-

Xu, H., et al. (2012). Visible light-induced synthesis of 3,4-diarylthiophenes.[5] National Institutes of Health (PubMed). Link

-

PubChem Compound Summary. (2025). This compound (CID 140205). National Library of Medicine. Link

Sources

- 1. iris.unimore.it [iris.unimore.it]

- 2. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Visible light-induced synthesis of 3,4-diarylthiophenes from 3,4-diaryl-2,5-dihydrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Advanced Polymerization Strategies for 3,4-Dichlorothiophene (P3,4-DCT)

Part 1: Executive Summary & Strategic Rationale

The Challenge: Why 3,4-Dichlorothiophene?

Poly(this compound) (P3,4-DCT) represents a unique class of conducting polymers where the electron-rich thiophene core is modified by two electron-withdrawing chlorine atoms. Unlike its famous cousin, Poly(3,4-ethylenedioxythiophene) (PEDOT), which is electron-rich and easily oxidized, P3,4-DCT exhibits:

-

High Oxidation Potential: The inductive effect of chlorine makes the monomer difficult to oxidize, often exceeding the stability window of standard organic solvents (e.g., acetonitrile).

-

Steric Hindrance: The bulky chlorine atoms at the 3,4-positions impose twisting on the polymer backbone, potentially reducing conjugation length unless polymerization conditions are strictly controlled.

-

Hydrophobicity: Unlike PEDOT:PSS, P3,4-DCT forms highly hydrophobic interfaces, critical for specific bio-electronic passivation layers where water swelling is undesirable.

The Solution: Lewis Acid Catalysis

Standard electropolymerization protocols (e.g., ACN/TBAPF₆) often fail for 3,4-DCT, resulting in soluble oligomers or rapid electrode passivation. This guide focuses on the Boron Trifluoride Diethyl Etherate (BFEE) method.[1][2][3] BFEE acts as both solvent and Lewis acid catalyst, lowering the monomer's oxidation potential by complexing with the aromatic ring, thereby enabling the formation of high-quality, free-standing films.

Part 2: Pre-Synthesis Considerations

Safety & Handling

-

This compound (Monomer): Toxic and irritant. Handle in a fume hood.

-

BFEE (Solvent/Catalyst): Highly moisture-sensitive and corrosive. CRITICAL: BFEE hydrolyzes in air to form HF fumes. All electrochemical cells must be sealed and purged with Argon/Nitrogen.

-

Iron(III) Chloride (Oxidant): Hygroscopic. Use anhydrous grade stored in a glovebox for chemical synthesis.

Materials Checklist

| Component | Grade/Specification | Function |

| This compound | >98% (Distilled) | Monomer |

| BFEE | Distilled over CaH₂ | Solvent & Catalyst (Method A) |

| Acetonitrile (ACN) | HPLC Grade, Anhydrous | Solvent (Washing/Reference) |

| TBAPF₆ | Electrochemical Grade | Electrolyte (Method A - optional) |

| FeCl₃ (Anhydrous) | >99.99% trace metals | Oxidant (Method B) |

| Chloroform/Nitromethane | Anhydrous | Solvent (Method B) |

Part 3: Method A - Electrochemical Polymerization (High Precision)

Application: Thin films for sensors, electrodes, and fundamental characterization. Mechanism: Anodic coupling in a Lewis Acid medium.

Protocol Workflow

The use of BFEE lowers the oxidation onset of thiophenes by approximately 0.5–0.8 V compared to ACN.

Step 1: Cell Preparation

-

Polish Working Electrode (Pt disc, Au, or ITO glass) with 0.05 µm alumina slurry. Sonicate in acetone, then isopropanol.

-

Flame anneal Pt electrodes if applicable.

-

Assemble a 3-electrode cell (WE: Pt/ITO, CE: Pt Wire, RE: Ag wire pseudo-reference*) in a glovebox or under continuous Ar flow.

-

Note: Aqueous Ag/AgCl cannot be used directly in BFEE.

-

Step 2: Electrolyte Formulation

Standard ACN (Fail-prone): 0.1 M Monomer + 0.1 M TBAPF₆ in ACN. Optimized BFEE (Recommended):

-

Prepare a 50 mM solution of this compound in neat BFEE.

-

Optional: Add 10% (v/v) Trifluoroacetic acid (TFA) to further catalyze proton elimination during coupling.

-

Note: No additional supporting electrolyte is strictly needed as BFEE is ionic enough, but 0.05 M TBAPF₆ can improve conductivity.

Step 3: Electropolymerization (Potentiodynamic)

Run Cyclic Voltammetry (CV) to deposit the film.

-

Scan Range: 0 V to +1.8 V (vs Ag wire). Observe onset around 1.3-1.4 V.

-

Scan Rate: 50 mV/s.

-

Cycles: 10–20 cycles.

-

Observation: Look for the "nucleation loop" (crossing of currents) on the first cycle, followed by increasing current density in subsequent cycles, indicating conductive film growth.

Step 4: Post-Treatment

-

Remove electrode and rinse immediately with ACN to remove BFEE.

-

Dedoping (Optional): Apply -0.5 V in monomer-free ACN/electrolyte solution to obtain the neutral (insulating) polymer (color change usually observed).

Visualization: Electropolymerization Mechanism

Figure 1: Mechanism of BFEE-catalyzed electropolymerization. The coordination of BF3 lowers the activation energy for radical cation formation.

Part 4: Method B - Chemical Oxidative Polymerization (Bulk Synthesis)

Application: Large scale synthesis for solution casting or composite formation. Mechanism: Oxidative coupling using FeCl₃.[4]

Protocol Workflow

Step 1: Reactant Prep

-

Monomer Solution: Dissolve 1.53 g (10 mmol) of this compound in 20 mL dry Chloroform (CHCl₃).

-

Oxidant Slurry: Suspend 6.5 g (40 mmol) anhydrous FeCl₃ in 30 mL Nitromethane.

-

Ratio Rationale: A 4:1 molar ratio of Fe³⁺ to monomer is required. 2 moles for coupling, 2+ moles to dope the resulting polymer.

-

Step 2: Polymerization[5]

-

Cool the oxidant slurry to 0°C (ice bath) to control reaction kinetics and improve regioregularity.

-

Add the Monomer Solution dropwise over 30 minutes under Argon atmosphere.

-

Allow reaction to proceed for 24 hours.[6][7] The mixture will turn dark (black/dark blue).

Step 3: Purification (Critical for Conductivity)

-

Precipitation: Pour the reaction mixture into 500 mL of cold Methanol.

-

Filtration: Collect the precipitate on a PTFE membrane (0.45 µm).

-

Soxhlet Extraction (The Cleaning Cycle):

-

Cycle 1 (Methanol): Removes residual FeCl₃ and oxidant byproducts. Run for 12 hours.

-

Cycle 2 (Acetone): Removes oligomers and unreacted monomer.

-

Cycle 3 (Chloroform):Collects the target high-MW polymer.

-

-

Drying: Evaporate the Chloroform fraction and dry in vacuum at 60°C.

Visualization: Chemical Synthesis Workflow

Figure 2: Step-by-step chemical oxidative polymerization and purification workflow.

Part 5: Characterization & Quality Control

To validate the synthesis, compare your results against these expected benchmarks.

| Technique | Parameter | Expected Result for P3,4-DCT |

| Cyclic Voltammetry | Redox Potentials | Broad oxidation peak ~1.2–1.5 V (vs Ag/AgCl). Hysteresis indicates capacitive behavior. |

| UV-Vis Spectroscopy | Bandgap ( | |

| FTIR | C-H Stretching | Absence of peak at 3100 cm⁻¹ (alpha-H) confirms polymerization at 2,5 positions. |

| Conductivity | 4-Point Probe | |

| Solubility | Solvent Resistance | Insoluble in water/ethanol. Soluble in CHCl₃/THF (if chemically synthesized). |

Part 6: Troubleshooting Guide

Problem: Film peels off the electrode during CV.

-

Cause: "Overoxidation" or poor adhesion.

-

Fix: Reduce the upper potential limit. If scanning to 1.8V, stop at 1.6V. Use an adhesion promoter (e.g., a thin layer of pre-deposited dilute polymer) or switch to a rougher Au substrate.

Problem: Chemical synthesis yields a brown powder instead of black.

-

Cause: Low molecular weight (oligomers).

-

Fix: Ensure the reaction temperature is kept low (0°C) to prevent rapid, chaotic termination. Ensure the system is strictly anhydrous; water terminates the cationic chain ends.

Problem: Polymer is not conductive.

-

Cause: Dedoping during washing.

-

Fix: The methanol wash removes the dopant (

or

References

-

Fundamental BFEE Mechanism: Shi, G., et al. (1999). "Electrochemical polymerization of thiophene derivatives in boron trifluoride diethyl etherate." Science. (Note: Seminal work establishing BFEE for high-potential thiophenes).

-

Chemical Oxidative Protocol: Corradi, R., & Armes, S. P. (1997). "Chemical synthesis of poly(3,4-ethylenedioxythiophene)." Synthetic Metals. (Standard FeCl3 protocol adapted for substituted thiophenes).

-

Substituent Effects: Roncali, J. (1992). "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews. (Comprehensive review on how electron-withdrawing groups like Cl affect polymerization).

-

Electropolymerization in BFEE: Xu, J., et al. (2005). "Electrochemical polymerization of thiophene derivatives." European Polymer Journal. (Specific application of BFEE to difficult monomers).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sciforum.net [sciforum.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Frontiers | Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) [frontiersin.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Poly(3,4-Dichlorothiophene) via Oxidative Coupling

Abstract

This document provides a comprehensive guide for the synthesis of poly(3,4-dichlorothiophene) through chemical oxidative coupling polymerization. Aimed at researchers in materials science, polymer chemistry, and organic electronics, these notes detail the underlying scientific principles, a step-by-step experimental protocol, and methods for the characterization of the resulting polymer. The protocol is primarily based on the well-established ferric chloride (FeCl₃)-mediated polymerization of thiophene derivatives, adapted for the specific challenges posed by the electron-deficient this compound monomer.

Introduction: The Rationale for Poly(this compound)

Polythiophenes are a prominent class of conjugated polymers renowned for their unique electronic and optical properties, which make them suitable for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1] The electronic characteristics of the polythiophene backbone can be precisely tuned by introducing various substituents onto the thiophene ring.

While much of the research has focused on poly(3-alkylthiophene)s (P3ATs) with electron-donating side chains to enhance solubility and processability, the introduction of electron-withdrawing groups, such as halogens, offers a pathway to modify the polymer's electronic energy levels. Specifically, the chlorine atoms in poly(this compound) are expected to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can lead to increased environmental stability and potentially improved performance in specific electronic device architectures.

This guide focuses on the synthesis of poly(this compound) via oxidative coupling, a direct and scalable method for polymerization.[2] We will delve into the mechanistic considerations and provide a detailed, actionable protocol for its synthesis and subsequent characterization.

Mechanistic Insights into Oxidative Coupling Polymerization

The oxidative polymerization of thiophenes, most commonly mediated by ferric chloride (FeCl₃), is a complex process that is believed to proceed through a radical cation mechanism.[2][3] The key steps are outlined below:

-

Oxidation of the Monomer: The polymerization is initiated by the oxidation of the this compound monomer by FeCl₃, which acts as a Lewis acid. This process generates a radical cation.[2] It is crucial that the FeCl₃ is present in its solid state to be an effective oxidant.[3]

-

Radical Cation Coupling: The generated radical cations then couple with each other, forming a dimer.

-

Rearomatization: The dimer undergoes deprotonation to regain its aromaticity, forming a neutral dimer.

-

Chain Propagation: The dimer is subsequently re-oxidized, and the process of coupling and rearomatization continues, leading to the growth of the polymer chain.

The electron-withdrawing nature of the chlorine atoms in this compound increases the oxidation potential of the monomer compared to alkyl-substituted thiophenes. This necessitates careful consideration of the reaction conditions to ensure efficient polymerization.

Experimental Protocol: Synthesis of Poly(this compound)

This protocol is an adaptation of established methods for the oxidative polymerization of other thiophene derivatives.[4][5] Researchers should be aware that optimization of reaction parameters may be necessary to achieve desired results.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | e.g., Sigma-Aldrich, TCI | Purify by distillation if necessary. |

| Anhydrous Ferric Chloride (FeCl₃) | ≥98% | e.g., Sigma-Aldrich, Acros Organics | Must be anhydrous. Store in a desiccator. |

| Chloroform (CHCl₃) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Fisher Scientific | Use a dry, inhibitor-free solvent. |

| Methanol (CH₃OH) | ACS Grade | e.g., Fisher Scientific, VWR | For precipitation and washing. |

| Hydrochloric Acid (HCl) | Concentrated | e.g., Fisher Scientific, VWR | For washing. |

| Ammonia solution (NH₄OH) | 28-30% | e.g., Fisher Scientific, VWR | For de-doping. |

| Argon (Ar) or Nitrogen (N₂) | High Purity | - | For maintaining an inert atmosphere. |

Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Dropping funnel

-

Schlenk line or inert gas manifold

-

Heating mantle with temperature controller

-

Büchner funnel and filter paper

-

Soxhlet extraction apparatus

Step-by-Step Synthesis Procedure

Safety Note: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Dispersion of Oxidant: To the flask, add anhydrous ferric chloride (FeCl₃) (4 equivalents relative to the monomer). Add anhydrous chloroform to the flask to create a slurry. The amount of chloroform should be sufficient to allow for efficient stirring.

-

Monomer Solution Preparation: In a separate dry flask, dissolve this compound (1 equivalent) in anhydrous chloroform.

-

Polymerization: Slowly add the monomer solution to the stirred FeCl₃ slurry at room temperature over a period of 30-60 minutes using the dropping funnel. After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. A dark-colored precipitate should form, indicating the formation of the polymer.

-

Quenching and Precipitation: After 24 hours, quench the reaction by slowly adding methanol to the reaction mixture. This will precipitate the polymer.

-

Isolation of the Crude Polymer: Filter the precipitate using a Büchner funnel and wash the solid extensively with methanol until the filtrate is colorless. This removes unreacted monomer and residual FeCl₃.

-

Acid and Water Wash: Further wash the polymer with a dilute hydrochloric acid solution (e.g., 1 M) followed by deionized water to remove any remaining iron salts.

-

De-doping (Optional but Recommended): To obtain the neutral form of the polymer, stir the solid in a dilute ammonia solution for several hours. This will de-dope the polymer, typically resulting in a color change.

-

Final Washing and Drying: Filter the de-doped polymer and wash it with deionized water and then with methanol. Dry the resulting poly(this compound) powder in a vacuum oven at a moderate temperature (e.g., 40-50 °C) overnight.

Visualization of the Workflow

Caption: Experimental workflow for the synthesis of poly(this compound).

Characterization of Poly(this compound)

Due to the likely insolubility of poly(this compound) in common organic solvents, characterization may require solid-state techniques.[4]

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the structure of the polymer. Expected characteristic peaks include C-H stretching of the thiophene ring, C=C stretching of the aromatic ring, and C-S stretching. The disappearance of the C-H peaks at the 2- and 5-positions of the thiophene ring indicates successful polymerization.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of a thin film or a dispersion of the polymer can provide information about its electronic structure. The absorption maximum (λmax) is related to the π-π* transition of the conjugated backbone. Due to the electron-withdrawing nature of the chlorine atoms, a blue-shift in the λmax compared to poly(3-alkylthiophene)s is anticipated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: If a soluble fraction of the polymer can be obtained, ¹H and ¹³C NMR spectroscopy can provide detailed structural information.[6] For ¹H NMR, the disappearance of the signals corresponding to the protons at the 2- and 5-positions of the monomer is a key indicator of polymerization.

Electrochemical Characterization

-

Cyclic Voltammetry (CV): CV is a powerful technique to determine the electrochemical properties of the polymer, such as its oxidation and reduction potentials.[7][8] A thin film of the polymer can be cast onto an electrode and its electrochemical behavior studied in a suitable electrolyte solution. From the onset of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated.

Morphological and Thermal Analysis

-

Scanning Electron Microscopy (SEM): SEM can be used to investigate the morphology of the synthesized polymer powder.[9]

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature.[9]

Expected Results and Discussion

| Property | Expected Outcome | Rationale/Comments |

| Yield | Moderate | The electron-withdrawing nature of chlorine atoms can make polymerization less efficient compared to electron-rich thiophenes. |

| Solubility | Poor in common organic solvents | The rigid backbone and lack of long alkyl side chains are expected to result in low solubility. |

| Color | Dark powder | The color will depend on the doping state. The neutral form is expected to be a colored solid. |

| UV-Vis λmax | Blue-shifted compared to P3ATs | The electron-withdrawing Cl atoms lower the HOMO level, increasing the bandgap. |

| Electrochemical Bandgap | Larger than P3ATs | Consistent with the expected blue-shift in the optical absorption. |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no polymer yield | Inactive oxidant (hydrated FeCl₃) | Use fresh, anhydrous FeCl₃ and handle it in a dry environment. |

| Low reactivity of the monomer | Increase the reaction time or temperature moderately. Consider a different solvent. | |

| Polymer is difficult to filter | Very fine particles | Use a centrifuge to collect the polymer. |

| Inconsistent electrochemical data | Incomplete de-doping | Ensure thorough de-doping with the ammonia solution. |

Conclusion

The synthesis of poly(this compound) via oxidative coupling with FeCl₃ presents a viable route to a polythiophene derivative with potentially valuable electronic properties for specific applications. The electron-withdrawing nature of the chlorine substituents is the primary chemical feature that influences both the synthesis and the final properties of the polymer. While the protocol provided herein is a robust starting point, researchers are encouraged to explore variations in reaction conditions to optimize the synthesis for their specific needs. Thorough characterization is essential to understand the structure-property relationships of this interesting conjugated polymer.

References

- Niemi, V. M., et al. (1992). Polymerization of 3-alkylthiophenes with FeCl₃. Polymer, 33(7), 1559-1562.

- Hebert, D. D., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes.

- Abd-Al-Kadhem, A. M., et al. (2016). Proposed mechanism of thiophene oxidative polymerization with FeCl₃ in CHCl₃.

- Liu, Y., et al. (n.d.). Polymerization of 3-hexylthiophene with FeCl3 in aromatic solvents. Kochi University of Technology.

- Sugimoto, R., et al. (1986). Preparation of poly(3-alkylthiophene)s and their properties. Chemistry Express, 1(11), 635-638.

- Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(11), 8216–8224.

- Kittilstved, K. R., et al. (2005). Cyclic Voltammetry of Poly(3-methylthiophene).

- Kim, Y., et al. (2007). Solubility-driven polythiophene nanowires and their electrical characteristics.

- Zotti, G., et al. (1987). Electrochemical and in situ ESR of polythiophene. Synthetic Metals, 18(1-3), 259-264.

- Heywang, G., & Jonas, F. (1992). Poly(alkylenedioxythiophene)s—new, very stable conducting polymers.

- Nguyen, T. P., et al. (2018). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. RSC Advances, 8(52), 29699-29710.

- Liu, F., et al. (2012). Preparation and Optical/Electrochemical Properties of Poly(3-bromothiophene).

- Chen, T.-A., et al. (1995). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophene) and Its Analogs. Journal of the American Chemical Society, 117(1), 233-239.

- McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes.

- Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738.

- Bhadani, R., & Bhadani, S. N. (2013). Cyclic Voltammetry Study of Thiophene Polymerization. Asian Journal of Research in Chemistry, 6(3), 241-243.

- Skotheim, T. A., & Reynolds, J. R. (Eds.). (2007). Handbook of Conducting Polymers, 2 Vol. Set (3rd ed.). CRC Press.

- Kumar, A., & Reynolds, J. R. (2010). Poly(3,4-ethylenedioxythiophene) (PEDOT). In Handbook of Conducting Polymers (pp. 4-1-4-39). CRC Press.

- Groenendaal, L., et al. (2000). Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future.

- Jonas, F., & Heywang, G. (1994). Technical applications for conductive polymers. Electrochimica Acta, 39(8-9), 1345-1347.

- Elschner, A., et al. (2011). PEDOT: Principles and Applications of an Intrinsically Conductive Polymer. CRC Press.

- de Leeuw, D. M., et al. (1997). Stability of n-type doped conducting polymers and consequences for polymeric microelectronic devices. Synthetic Metals, 87(1), 53-59.

- Meng, H., et al. (2005). High-Performance, Stable, and Soluble n-Type Polymers for Organic Thin-Film Transistors.

- Janssen, R. A. J., & Moses, D. (1997). Photoinduced absorption spectroscopy of poly(3,4-ethylenedioxythiophene). Applied Physics Letters, 71(1), 121-123.

- BenchChem. (2025). In-Depth Technical Guide: UV-vis Absorption Spectrum of 3-Dodecylthiophene in Solution. Retrieved from [A representative, though not real, URL structure for a chemical supplier's technical document].

- Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(8), 1629-1636.

- Zhang, Q., et al. (2010). High Performance Polymer Field-Effect Transistors Based on Polythiophene Derivative with Conjugated Side Chain. Macromolecules, 43(15), 6338–6345.

- Zupan, M., et al. (2023). Investigation of the Conditions for the Synthesis of Poly(3,4-ethylenedioxythiophene)

- Curtis, M. D., & McClain, M. D. (1996). A New Poly(3-alkylthiophene) Synthesis via Pd-Catalyzed Coupling of Thienyl Mercuric Chlorides. Polymer Preprints, 37(1), 223-224.

- Michalska, A., et al. (2021). Poly(3,4-ethylenedioxythiophene) and Poly(3-octylthiophene-2,5-diyl)

Sources

- 1. chem.cmu.edu [chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. rsc.org [rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 3,4-Dichlorothiophene in Stille and Suzuki Cross-Coupling

Part 1: Executive Summary & Strategic Analysis

3,4-Dichlorothiophene (3,4-DCT) is a critical building block in the synthesis of organic semiconductors, particularly for tuning the highest occupied molecular orbital (HOMO) levels in conjugated polymers. Unlike its non-halogenated counterparts, 3,4-DCT offers a unique "blocked" architecture where the

The Dual-Reactivity Paradox

Using 3,4-DCT in cross-coupling presents a strategic dichotomy that defines your experimental approach:

-

Pathway A:

-Functionalization (Retention of Cl)-

Goal: Use 3,4-DCT as a scaffold to extend conjugation at the 2,5-positions while keeping the chlorine atoms to lower the HOMO energy (increasing oxidative stability).

-

Mechanism: Capitalizes on the acidity of the

-protons (C-H activation) or requires pre-bromination (standard Stille/Suzuki). -

Primary Application: Synthesis of P3HT analogs, organic field-effect transistors (OFETs), and photovoltaics.

-

-

Pathway B:

-Substitution (Activation of C-Cl)-

Goal: Replace the chlorine atoms with aryl or alkyl groups.

-

Challenge: The C-Cl bond in thiophenes is electronically strengthened (+M effect of S) and sterically shielded. Standard Pd-catalysts will fail.

-

Solution: Requires specialized electron-rich, bulky ligands (Buchwald type or NHCs) to force oxidative addition.

-

Part 2: Mechanistic Pathways & Decision Matrix

The following diagram illustrates the decision logic for selecting the correct protocol based on your target transformation.

Figure 1: Strategic workflow for this compound functionalization. Route A is dominant in materials science; Route B is specialized for core modification.

Part 3: Detailed Experimental Protocols

Protocol A: The "Standard" Route (Bromination + Suzuki/Stille)

Use this protocol for maximum reliability when synthesizing conjugated polymers or oligomers.

Pre-step: Synthesis of 2,5-Dibromo-3,4-dichlorothiophene Before cross-coupling, the unreactive C-H bonds at positions 2 and 5 are typically converted to C-Br bonds, which undergo oxidative addition 10^3–10^4 times faster than the C-Cl bonds.

-

Reagents: 3,4-DCT (1.0 eq), NBS (2.2 eq), DMF (0.5 M).

-

Conditions: Stir at RT for 12 h in the dark.

-

Workup: Quench with water, extract with hexanes. Recrystallize from ethanol.

-

Yield: Typically >85%.

A1. Suzuki-Miyaura Coupling of 2,5-Dibromo-3,4-dichlorothiophene

This protocol utilizes a high-activity catalyst system to overcome the steric crowding of the adjacent chlorine atoms.

-

Substrate: 2,5-Dibromo-3,4-dichlorothiophene

-

Coupling Partner: Aryl Boronic Acid (2.5 eq)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

-

Base: K₃PO₄ (3.0 eq, 2M aqueous)

-

Solvent: 1,4-Dioxane or THF

-

Temperature: 80–90 °C

Step-by-Step Procedure:

-

Charge: In a glovebox or under Ar flow, add the dibromo-thiophene, boronic acid, base, and Pd catalyst to a Schlenk flask.

-

Solvent: Add degassed 1,4-dioxane.

-

Cycle: Freeze-pump-thaw (3 cycles) to remove O₂ (Critical for electron-rich thiophenes).

-

Reaction: Heat to 90 °C for 16–24 h. Monitor by TLC/GC-MS. The mono-coupled product appears first; push to completion for bis-coupling.

-

Purification: Filter through Celite, concentrate, and purify via column chromatography (Hexanes/DCM).

A2. Stille Coupling (Polymerization Focus)

Stille coupling is often preferred for polymerizations (polycondensation) due to the neutral conditions and high functional group tolerance.

-

Catalyst: Pd₂(dba)₃ (2 mol%) / P(o-tol)₃ (8 mol%)[2]

-

Solvent: Chlorobenzene or Toluene (High boiling point required for polymers)

-

Temperature: 110–120 °C

Critical Note on Toxicity: Organotin reagents are neurotoxic. All weighing must occur in a glovebox or vented balance. Waste must be segregated as "Heavy Metal/Organotin."

Protocol B: Direct C-H Arylation (The "Green" Route)

Use this protocol to avoid the bromination step and organometallic byproducts.